molecular formula C9H9BrN2 B6165239 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole CAS No. 1379361-12-2

4-bromo-1,2-dimethyl-1H-1,3-benzodiazole

Cat. No. B6165239
CAS RN: 1379361-12-2
M. Wt: 225.1
InChI Key:
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Description

“4-bromo-1,2-dimethyl-1H-1,3-benzodiazole” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of imidazole derivatives has been widely studied. For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and evaluated it for anti-tubercular potential against Mycobacterium tuberculosis strain .


Molecular Structure Analysis

The molecular structure of “4-bromo-1,2-dimethyl-1H-1,3-benzodiazole” is characterized by a benzimidazole core with bromine and methyl groups attached. The IUPAC name for this compound is 4-bromo-1,2-dimethyl-1H-benzimidazole .


Chemical Reactions Analysis

Imidazole and its derivatives are known to undergo a variety of chemical reactions. For example, imidazole reacts with copper(II) tetraacetate to yield a cis-bis(acetato)bis(1,2-dimethylimidazole) copper(II) complex .

Scientific Research Applications

Chemical Synthesis and Properties

4-Bromo-1,2-dimethyl-1H-1,3-benzodiazole is a compound that shares structural similarity with benzothiazoles and benzotriazoles, which are versatile heterocyclic compounds widely used in chemical research. These compounds, including their derivatives, are fundamental in the synthesis of various complex molecules. Benzothiazoles, for example, exhibit a wide range of biological activities and are integral to the development of new chemotherapeutic agents due to their structural simplicity and ease of synthesis. This makes them valuable in drug discovery and the design of new chemical entities targeting various diseases, especially cancer (Kamal et al., 2015). Furthermore, benzothiazoles' unique electronic properties and their ability to act as ligands in complex compounds highlight their importance in spectroscopic studies, magnetic properties research, and their biological and electrochemical activities (Boča et al., 2011).

Environmental and Material Science

In the context of environmental science, novel brominated compounds, such as the one , are part of a broader category of novel brominated flame retardants (NBFRs). These compounds are increasingly used in consumer goods, raising questions about their environmental fate and toxicity. Research into these compounds is essential for understanding their occurrence in indoor air, dust, and food, and for assessing their (potential) risks. This underscores the need for further studies on their environmental impact and the development of analytical methods to detect and quantify their presence (Zuiderveen et al., 2020).

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse and depends on their specific chemical structure. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole involves the bromination of 1,2-dimethyl-1H-1,3-benzodiazole using bromine in the presence of a catalyst.", "Starting Materials": [ "1,2-dimethyl-1H-1,3-benzodiazole", "Bromine", "Catalyst (such as iron or aluminum bromide)" ], "Reaction": [ "Add 1,2-dimethyl-1H-1,3-benzodiazole to a reaction flask", "Add bromine dropwise to the reaction flask while stirring", "Add a catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with water and dry it under vacuum", "Recrystallize the product from a suitable solvent to obtain pure 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole" ] }

CAS RN

1379361-12-2

Product Name

4-bromo-1,2-dimethyl-1H-1,3-benzodiazole

Molecular Formula

C9H9BrN2

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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